4,6-Dichloro-2-phenyl-3(2H)-pyridazinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
241.07g/mol |
IUPAC Name |
4,6-dichloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-6-9(12)13-14(10(8)15)7-4-2-1-3-5-7/h1-6H |
InChI Key |
SPBXHODOBMVHQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=N2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4,6 Dichloro 2 Phenyl 3 2h Pyridazinone and Its Analogues
Strategies for Pyridazinone Core Cyclization
The formation of the fundamental pyridazinone structure is a critical step in the synthesis of these compounds. Two prevalent strategies for this cyclization are cyclocondensation and 1,3-dipolar cycloaddition, each offering distinct advantages in terms of substrate scope and reaction conditions.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of pyridazinone rings. This approach typically involves the reaction of a 1,4-dicarbonyl compound or a related derivative with a hydrazine (B178648). The selection of the starting materials dictates the substitution pattern of the resulting pyridazinone.
A common and effective method involves the condensation of β-aroylpropionic acids with hydrazine derivatives. For instance, the reaction of a substituted β-aroylpropionic acid with hydrazine hydrate leads to the formation of a 6-aryl-4,5-dihydropyridazin-3(2H)-one. This intermediate can then be subjected to further modifications. The initial step is often a Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) to produce the required β-aroylpropionic acid.
Another versatile cyclocondensation route utilizes maleic anhydride and its derivatives, which react with hydrazines to form the pyridazine (B1198779) ring. Similarly, 1,4-ketoesters or ketoacids serve as valuable precursors, reacting with hydrazines to yield pyridazinones. sphinxsai.com The mechanism of these reactions generally involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization to give the pyridazinone ring. researchgate.net
| Starting Material 1 | Starting Material 2 | Product Type | Reference |
| β-Aroylpropionic acid | Hydrazine hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | biomedpharmajournal.org |
| Maleic anhydride | Hydrazine derivative | Pyridazinone derivative | sphinxsai.com |
| 1,4-Ketoester | Hydrazine | Pyridazinone | sphinxsai.com |
| Mucochloric acid | Phenylhydrazine | Dichloropyridazinone derivative | cbijournal.com |
1,3-Dipolar Cycloaddition Pathways
1,3-Dipolar cycloaddition offers an alternative and powerful method for constructing five-membered heterocyclic rings, which can then be transformed into pyridazinone systems. This reaction involves a 1,3-dipole reacting with a dipolarophile. wikipedia.org While not a direct route to the six-membered pyridazinone ring in a single step, it is a key strategy for synthesizing precursors or related fused heterocyclic systems. For instance, the reaction of in situ generated diarylnitrilimines with 3-arylidene-2(3H)-benzofuranones can produce compounds that can be further elaborated into pyridazinone structures. sphinxsai.com
The Huisgen [3+2] dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile, is a well-established method for creating five-membered heterocycles. nih.gov These can then potentially be expanded or modified to form the desired pyridazinone core. For example, cycloaddition reactions of α-diazoester anions with chalcone epoxides can lead to highly functionalized pyridazine esters. nih.gov
Targeted Synthesis of 4,6-Dichloro-2-phenyl-3(2H)-pyridazinone
The synthesis of the specific compound this compound often starts from precursors that are subsequently chlorinated or from highly chlorinated starting materials that undergo cyclization.
Chlorination Mechanisms of Precursor Pyridazinone Derivatives
A common strategy to introduce chloro substituents onto the pyridazinone ring is through the chlorination of a precursor pyridazinone derivative. This often involves the use of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, a 3,6-dichloropyridazine can be synthesized and then undergo further reactions. The hydrolysis of a related 3-chloro-6-substituted pyridazine can lead to the corresponding pyridazinone. mdpi.comnih.gov The precise conditions and the nature of the substituents on the pyridazinone ring influence the regioselectivity of the chlorination process.
Hydrolysis-Based Routes to 3(2H)-Pyridazinone Ring Formation
Hydrolysis reactions can be employed to form the 3(2H)-pyridazinone ring from suitable precursors. For instance, the hydrolysis of 3-chloro-6-(4-(3,4-dichlorophenyl)piperazine-1-yl)pyridazine by heating in glacial acetic acid yields the corresponding 6-substituted-3(2H)-pyridazinone. mdpi.comnih.gov
A particularly relevant and direct synthesis of dichlorinated pyridazinones involves the use of mucochloric acid. The reaction of mucochloric acid with a hydrazine, such as 4-methylphenylhydrazine, in dilute sulfuric acid can produce a [2-(methylphenyl)]-4,5-dichloropyridazin-3-one. cbijournal.com This method provides a direct route to the dichlorinated pyridazinone core.
| Precursor | Reagent(s) | Product |
| 3-Chloro-6-substituted pyridazine | Glacial acetic acid, heat | 6-Substituted-3(2H)-pyridazinone |
| Mucochloric acid | Phenylhydrazine | 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone |
Derivatization and Functionalization Strategies
Once the this compound core is synthesized, it can be further modified to produce a wide range of analogues. The chlorine atoms at the 4 and 5 positions are reactive towards nucleophilic substitution, allowing for the introduction of various functional groups.
For example, the reaction of 4,5-dichloro-2-phenyl-pyridazinone with aqueous ammonia in an autoclave can lead to the selective replacement of one of the chlorine atoms to yield 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. prepchem.com Similarly, reaction with various amines (both cyclic and acyclic) in the presence of a base like cesium carbonate can afford a library of 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. cbijournal.com
The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also highly effective for introducing different substituents into the pyridazinone core, particularly for replacing halogen atoms with aryl or other organic moieties. researchgate.netscispace.com This allows for the synthesis of a diverse array of functionalized pyridazinone analogues with tailored properties.
| Reagent | Reaction Type | Functional Group Introduced |
| Ammonia | Nucleophilic Substitution | Amino (-NH₂) |
| Cyclic/Acyclic Amines | Nucleophilic Substitution | Substituted Amino (-NRR') |
| Boronic Acids | Suzuki-Miyaura Coupling | Aryl/Alkyl group |
Nucleophilic Aromatic Substitution (NAS) at Halogenated Positions (C-4 and C-6)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyridazinones. The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group in the pyridazinone ring activates the C-4 and C-6 positions towards nucleophilic attack. This reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing a halogen, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized over the pyridazinone ring, stabilized by the electron-withdrawing groups. In the subsequent step, the halide ion is eliminated, restoring the aromaticity of the ring.
Studies on analogous compounds, such as 4,5-dichloro-2-cyanopyridazin-3(2H)-one, have shown that the regioselectivity of the substitution is influenced by the nature of the nucleophile and the reaction conditions. In many cases, substitution occurs preferentially at one position over the other. For 4,6-dichloropyridazinone systems, the C-4 and C-6 positions exhibit differential reactivity, which can be exploited for selective monofunctionalization or subsequent difunctionalization. For instance, reaction with amines often leads to the selective replacement of one chlorine atom, providing monoamino-monochloro pyridazinone derivatives, which are valuable intermediates for further synthesis.
The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions. This is because the rate-determining step is often the initial attack by the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond.
N-Alkylation and N-Acylation Reactions at the 2-Position
The nitrogen atom at the 2-position (N-2) of the pyridazinone ring possesses a lone pair of electrons and can act as a nucleophile, participating in alkylation and acylation reactions. These reactions are crucial for introducing a wide variety of substituents that can significantly modulate the biological activity of the resulting molecules.
N-alkylation is commonly achieved by treating the pyridazinone with an alkyl halide (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or DMF. The base deprotonates the N-H group of the pyridazinone, generating a more nucleophilic anion that subsequently attacks the electrophilic carbon of the alkylating agent.
| Pyridazinone Substrate | Alkylating Agent | Base / Solvent | Product | Reference |
| 6-Aryl-pyridazin-3-one | Ethyl chloroacetate | - | 2-(Ethoxycarbonylmethyl)-6-aryl-pyridazin-3-one | |
| 6-(substituted)-3(2H)-pyridazinone | Ethyl bromoacetate | K₂CO₃ / Acetone | Ethyl 2-(6-(substituted)-3-oxopyridazin-2(3H)-yl)acetate |
Phase-transfer catalysis (PTC) is a highly effective technique for conducting N-alkylation reactions, particularly in biphasic systems (e.g., solid-liquid or liquid-liquid). This method avoids the need for anhydrous solvents and strong, expensive bases, making it a greener and more cost-effective approach.
In a typical PTC setup, the pyridazinone substrate, an alkylating agent, and an inorganic base (like NaOH or K₂CO₃) are present in immiscible phases. A phase-transfer catalyst, usually a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the reaction. The catalyst transports the deprotonated pyridazinone anion from the aqueous or solid phase into the organic phase, where it can react with the alkylating agent. PTC excels in the N-alkylation of various nitrogen heterocycles by increasing reaction rates and yields.
While N-alkylation is the more common pathway under basic conditions, O-alkylation can be achieved under specific circumstances, often involving hard electrophiles and the formation of oxonium intermediates. The pyridazinone ring exists in tautomeric equilibrium with its hydroxy-pyridazine form, and the oxygen atom of the carbonyl group can also act as a nucleophile.
The use of powerful, hard alkylating agents like trialkyloxonium salts (e.g., trimethyloxonium tetrafluoroborate) or alkyl triflates preferentially leads to O-alkylation. These reagents are thought to react via an oxonium intermediate, where the electrophile attacks the carbonyl oxygen. The resulting O-alkylated product is an alkoxy pyridazine, which is isomeric to the N-alkylated pyridazinone. The choice between N- and O-alkylation can thus be controlled by the hardness or softness of the alkylating agent, according to the Hard and Soft Acids and Bases (HSAB) principle.
Introduction of Aryl and Heteroaryl Moieties
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and have been widely applied to introduce aryl and heteroaryl substituents onto the pyridazinone scaffold. Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings allow for the substitution of the chlorine atoms at the C-4 and C-6 positions.
The Suzuki-Miyaura coupling is particularly prevalent due to the commercial availability and stability of a wide range of boronic acids and the mild reaction conditions. This reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine ligand, and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent system.
A key challenge in the functionalization of 4,6-dichloropyridazinones is achieving regioselectivity. The electronic and steric environments of the C-4 and C-6 positions are different, allowing for selective or sequential couplings. The choice of catalyst, ligand, and reaction conditions can be tuned to favor substitution at one position over the other. For instance, in related dihalopyridines, bulky phosphine ligands have been shown to direct coupling to the less sterically hindered position.
| Halogenated Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Product | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ / DME, EtOH, H₂O | 3-Aryl-6-(thiophen-2-yl)pyridazine | |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | 5-(4-bromophenyl)-4-aryl-6-chloropyrimidine |
Synthesis of Hydrazide and Amide Derivatives
The chlorine atoms on the this compound ring are readily displaced by nitrogen nucleophiles, providing a straightforward route to hydrazide and amide derivatives.
Hydrazide derivatives are typically synthesized by reacting the dichloropyridazinone with hydrazine hydrate (N₂H₄·H₂O). The reaction proceeds via nucleophilic aromatic substitution, where the hydrazine displaces one of the chlorine atoms. By controlling the stoichiometry and reaction conditions, monosubstitution can be favored, yielding compounds like 4-chloro-6-hydrazino-2-phenyl-3(2H)-pyridazinone. These hydrazide intermediates are versatile building blocks for synthesizing more complex heterocyclic systems, such as triazolopyridazines.
A common synthetic sequence involves the N-alkylation of a pyridazinone with an ester-containing side chain (e.g., ethyl bromoacetate), followed by treatment with hydrazine hydrate. This converts the ester group into a hydrazide moiety, yielding N-acetohydrazide derivatives which are important pharmacophores.
Amide derivatives can be prepared through various methods. One approach is the aminocarbonylation of the C-Cl bond using carbon monoxide and an amine, catalyzed by a palladium complex. Alternatively, a carboxylic acid group can be introduced via other transformations, followed by standard amide bond formation using coupling reagents.
Mechanistic Insights into Pyridazinone Ring Transformations
Beyond simple substitution reactions, the pyridazinone ring can undergo more complex transformations, including ring-opening and ring-contraction reactions. These pathways are often mechanistically intricate and highly dependent on the substrate and reaction conditions.
One notable transformation is the base-catalyzed ring contraction of certain dichloropyridazinone derivatives. For example, it has been reported that 4,5-dichloro-2-phenyl-3(2H)-pyridazinone can undergo a base-catalyzed ring contraction to yield a 3-hydroxy-1-phenylpyrazole-5-carboxylic acid. This transformation is proposed to proceed through an intermediary didehydro compound followed by nucleophilic attack and rearrangement. Such reactions highlight the inherent reactivity and potential for skeletal diversification of the pyridazinone core. Understanding these mechanistic pathways is crucial for predicting reaction outcomes and designing novel synthetic routes to diverse heterocyclic structures.
Reactivity Trends Influenced by Substituent Electronegativity
The electronic nature of substituents on the 2-phenyl ring and the pyridazinone core itself plays a crucial role in modulating the reactivity of the C-Cl bonds. The presence of electron-withdrawing or electron-donating groups can significantly alter the electron density at the carbon atoms bearing the chlorine atoms, thereby influencing their susceptibility to nucleophilic attack.
In principle, electron-withdrawing groups on the phenyl ring enhance the electrophilicity of the pyridazinone ring system. This effect is transmitted through the aromatic system, leading to a greater partial positive charge on the carbon atoms attached to the chlorine atoms. Consequently, this increased electrophilicity facilitates nucleophilic attack. Conversely, electron-donating groups on the phenyl ring would be expected to decrease the electrophilicity of the pyridazinone ring, thereby reducing the rate of nucleophilic substitution.
While direct studies on this compound are not extensively detailed in the provided search results, the principles of nucleophilic aromatic substitution (SNAr) on similar heterocyclic systems provide a strong basis for understanding these trends. For instance, in the synthesis of various pyridazinone derivatives, the reaction conditions often need to be tailored based on the electronic properties of the starting materials.
Detailed research findings on analogous systems, such as 2,4-dichloroquinazolines, consistently demonstrate regioselective substitution at the 4-position. This regioselectivity is attributed to the electronic influence of the heterocyclic nitrogen atoms, which preferentially activate the C4 position for nucleophilic attack. The introduction of various nucleophiles, including anilines, benzylamines, and aliphatic amines, proceeds selectively at this more electrophilic site.
The following table summarizes the expected impact of substituent electronegativity on the reactivity of the this compound system towards nucleophilic substitution.
| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Reaction Rate with Nucleophiles |
| Nitro (-NO₂) | Strong Electron-Withdrawing | Increased |
| Cyano (-CN) | Strong Electron-Withdrawing | Increased |
| Halogen (-F, -Cl, -Br) | Inductive Electron-Withdrawing | Increased |
| Methyl (-CH₃) | Weak Electron-Donating | Decreased |
| Methoxy (B1213986) (-OCH₃) | Electron-Donating by Resonance | Decreased |
Impact of Steric Hindrance on Reaction Selectivity
Steric hindrance, arising from the spatial arrangement of atoms within a molecule, can significantly influence the selectivity of a chemical reaction. In the context of this compound, steric factors can dictate which of the two chlorine atoms is preferentially substituted.
The C4 and C6 positions on the pyridazinone ring, while both activated towards nucleophilic substitution, are not sterically equivalent. The proximity of the 2-phenyl group to the C6 position can create a more sterically congested environment compared to the C4 position. This steric hindrance can impede the approach of a bulky nucleophile to the C6 position, thereby favoring substitution at the less hindered C4 position.
For instance, when reacting this compound with a sterically demanding nucleophile, such as a secondary amine with bulky alkyl groups, it is anticipated that the substitution will occur predominantly at the C4 position. Conversely, a smaller, less sterically hindered nucleophile might exhibit less regioselectivity.
The interplay between electronic effects and steric hindrance is critical in determining the final product distribution. In cases where electronic factors strongly favor substitution at one position, significant steric hindrance may be required to override this preference.
The following table illustrates the potential influence of nucleophile size on the regioselectivity of substitution on the this compound ring.
| Nucleophile | Steric Bulk | Predicted Major Substitution Product |
| Ammonia (NH₃) | Small | Mixture of 4-amino and 6-amino products |
| Diethylamine ((CH₃CH₂)₂NH) | Moderate | Predominantly 4-diethylamino product |
| Diisopropylamine (((CH₃)₂CH)₂NH) | Large | Highly selective for 4-diisopropylamino product |
It is important to note that the actual outcome of these reactions will also depend on other factors such as the solvent, temperature, and reaction time. However, the principles of substituent electronegativity and steric hindrance provide a fundamental framework for predicting and controlling the synthetic pathways of this compound and its analogues.
Structural Characterization and Spectroscopic Analysis of 4,6 Dichloro 2 Phenyl 3 2h Pyridazinone and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural confirmation of "4,6-Dichloro-2-phenyl-3(2H)-pyridazinone" and its derivatives rely on a combination of modern spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR would provide crucial data.
In the ¹H NMR spectrum, one would expect to see a distinct signal for the lone proton on the pyridazinone ring. The protons of the phenyl group would typically appear as a complex multiplet in the aromatic region of the spectrum.
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (C=O) of the pyridazinone ring, typically in the downfield region. The carbon atoms of the pyridazinone and phenyl rings would also have distinct chemical shifts, influenced by the presence of the electronegative chlorine and nitrogen atoms.
Illustrative ¹H and ¹³C NMR Data for a Dichloro-phenyl-pyridazinone Structure:
| Assignment | Illustrative ¹H NMR Chemical Shift (δ, ppm) | Illustrative ¹³C NMR Chemical Shift (δ, ppm) |
| Pyridazinone Ring-H | ~7.5 - 8.5 (singlet) | - |
| Phenyl Ring-H | ~7.2 - 7.8 (multiplet) | - |
| Carbonyl Carbon (C=O) | - | ~158-165 |
| Pyridazinone Ring-C (C-Cl) | - | ~130-145 |
| Pyridazinone Ring-C | - | ~120-135 |
| Phenyl Ring-C (ipso) | - | ~135-140 |
| Phenyl Ring-C | - | ~125-130 |
Note: The actual chemical shifts can vary depending on the solvent and the specific substitution pattern.
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridazinone ring. Other significant peaks would include C-N stretching, C=C stretching of the aromatic and heterocyclic rings, and C-Cl stretching vibrations.
Illustrative FT-IR Absorption Bands for a Dichloro-phenyl-pyridazinone Structure:
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Amide/Lactam) | 1650 - 1690 (strong) |
| C=N Stretching | 1580 - 1620 |
| C=C Stretching (Aromatic) | 1450 - 1600 |
| C-N Stretching | 1200 - 1350 |
| C-Cl Stretching | 600 - 800 |
ESI-MS is a soft ionization technique used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of CO, Cl, or cleavage of the phenyl group.
Conformational Analysis and Tautomerism Studies
The biological activity and chemical reactivity of pyridazinone derivatives are often influenced by their three-dimensional shape and the potential for tautomerism.
The pyridazinone ring system can exhibit keto-enol tautomerism. cbijournal.comresearchgate.net The 3(2H)-pyridazinone form is in equilibrium with its enolic tautomer, 3-hydroxypyridazine. For most pyridazinone derivatives, the keto form is predominantly more stable. cbijournal.com This equilibrium is a crucial aspect of their chemical behavior, as the two forms have different electronic and steric properties, which can affect their interactions with biological targets. The presence of substituents on the pyridazinone ring can influence the position of this equilibrium.
The two rings in this compound are not expected to be perfectly coplanar due to steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyridazinone ring. The degree of twist between the two rings would be a key conformational parameter. Computational modeling and X-ray crystallography are powerful tools for determining these planarity indices and understanding the conformational flexibility of such molecules. In some pyridazinone derivatives, the pyridazine (B1198779) ring has been observed to be nearly perpendicular to other ring systems within the same molecule. iucr.org
X-ray Crystallography and Intermolecular Interactions
The crystal structure of the derivative, 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, was determined by single-crystal X-ray diffraction. The analysis revealed that the molecule is not planar. The chlorophenyl and pyridazinone rings are nearly perpendicular to each other, with a dihedral angle of 85.73(11)°. acs.org In contrast, the phenyl ring of the styryl group is almost coplanar with the pyridazinone ring, exhibiting a dihedral angle of just 1.47(12)°. acs.orgnih.gov
Key crystallographic data for this derivative is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₉H₁₄Cl₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.035(3) |
| b (Å) | 11.087(2) |
| c (Å) | 13.004(3) |
| α (°) | 90 |
| β (°) | 102.01(1) |
| γ (°) | 90 |
| Volume (ų) | 1696.5(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.445 |
| F(000) | 768 |
| Data sourced from a study on 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. |
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For the derivative 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, this analysis was performed to clarify the roles of various contacts in the crystal packing. acs.orgnih.gov
The relative contributions of the most important intermolecular contacts are detailed in the table below.
| Interaction Type | Contribution (%) |
| H···H | 37.9 |
| C···H/H···C | 18.7 |
| Cl···H/H···Cl | 16.4 |
| Cl···C/C···Cl | 6.7 |
| O···H/H···O | 6.5 |
| N···H/H···N | 4.8 |
| C···O/O···C | 3.3 |
| C···N/N···C | 2.5 |
| Data sourced from a study on 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. acs.orgnih.gov |
In the crystal structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, the molecules are linked by a network of hydrogen bonds. Specifically, N—H···O hydrogen bonds form inversion dimers, creating a characteristic R₂²(8) ring motif. acs.orgnih.gov In addition to these, weaker C—H···Cl hydrogen bonds are also present, further stabilizing the crystal lattice. acs.orgnih.gov
The potential for π-π stacking interactions, which are common in aromatic systems, was also investigated. Analysis of the shape-index map, a feature of Hirshfeld surface analysis, showed an absence of the prominent red and blue triangles that typically signify π-π stacking. nih.gov This, along with the lack of large green regions in the curvedness map, suggests that π-π and C—H···π interactions are weak in the crystal structure of this particular derivative. nih.gov
Computational and Theoretical Investigations of 4,6 Dichloro 2 Phenyl 3 2h Pyridazinone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, particularly those rooted in Density Functional Theory (DFT), allow for the precise modeling of molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) Studies on Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4,6-Dichloro-2-phenyl-3(2H)-pyridazinone, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. mdpi.comresearchgate.net
These studies reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For instance, in related pyridazinone structures, the phenyl ring and the pyridazinone ring are often not coplanar. In one similar derivative, 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, the dihedral angle between the phenyl and pyridazinone rings is a significant 85.73°. researchgate.net Such geometric parameters are crucial as they influence the molecule's steric and electronic properties, which in turn dictate its reactivity and how it might interact with biological targets.
Interactive Table: Representative DFT-Calculated Geometrical Parameters for Pyridazinone Derivatives (Note: Data below is illustrative of typical pyridazinone structures and not specific to this compound, for which specific published data is not available.)
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Gap Energies
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For pyridazinone derivatives, the distribution of these orbitals is telling; the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient areas. This analysis helps predict which parts of the this compound molecule would be involved in chemical reactions. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the surface of a molecule. Current time information in Edmonton, CA.researchgate.net These maps are invaluable for predicting how a molecule will interact with other charged species, particularly in biological systems. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.
For pyridazinone compounds, the MEP maps consistently show the most negative potential localized on the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interactions like hydrogen bonding. researchgate.netCurrent time information in Edmonton, CA. The nitrogen atoms of the pyridazinone ring also typically show negative potential. mdpi.com This information is crucial for understanding non-covalent interactions, which are fundamental to ligand-receptor binding.
Solvent Effects on Molecular Properties and Reactivity
The surrounding environment can significantly influence a molecule's properties. Computational models like the Polarized Continuum Model (PCM) are used to simulate the effects of different solvents on the molecular structure, stability, and electronic properties of this compound. mdpi.com
Studies on related compounds show that as the polarity of the solvent increases, changes can be observed in the molecule's dipole moment and the energies of its frontier orbitals. For example, a shift in the electronic absorption bands (hypsochromic or bathochromic shift) is often predicted when moving from a nonpolar to a polar solvent. mdpi.com Understanding these solvent effects is important for predicting the compound's behavior in different biological media, from lipid membranes to aqueous cytoplasm. nih.gov
Molecular Modeling and Docking Studies
Moving from the isolated molecule to its potential biological context, molecular modeling and docking studies are employed to predict how this compound might interact with specific protein targets.
Prediction of Ligand-Protein Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov The process involves placing the ligand (in this case, this compound) into the binding site of a target protein and calculating a "docking score," which represents the binding affinity. A lower (more negative) binding energy typically indicates a more stable and favorable interaction. nih.gov
These studies are critical in drug discovery for identifying potential biological targets and understanding the mechanism of action. Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. semanticscholar.org For example, numerous studies on pyridazinone derivatives have used molecular docking to predict their binding affinity to targets like fatty acid-binding protein 4 (FABP4) or various kinases, providing a rational basis for their observed biological activities. semanticscholar.orgsarpublication.com
Interactive Table: Key Parameters in Molecular Docking Studies
Identification of Active Sites and Binding Modes with Biological Targets
Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method helps in understanding the binding mechanism and identifying key interactions that stabilize the ligand-receptor complex.
Studies on various pyridazinone derivatives have identified their potential to interact with a range of biological targets. For instance, docking studies have been performed on pyridazinone scaffolds to explore their binding patterns against proteins implicated in cancer and microbial infections. researchgate.netbenthamscience.com
In the context of anti-inflammatory activity, derivatives of a related pyrrolo[3,4-d]pyridazinone core were investigated as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.com Molecular docking simulations revealed that these compounds form stable complexes within the active sites of both enzymes. For example, a 6-(3-chlorophenyl)-3,5,7-trimethylpyrrolo[3,4-d]pyridazinone derivative was shown to interact with key amino acid residues in the COX-1 active site, including Ala527, Leu352, Tyr385, and Trp387, primarily through π-sigma, π-alkyl, and π-π stacking interactions. mdpi.com
Similarly, in the pursuit of novel inhibitors for fatty acid binding protein 4 (FABP4), a target for metabolic diseases and cancer, pyridazinone-based molecules were designed and evaluated. semanticscholar.org Ligand growing experiments within the FABP4 cavity guided the synthesis of potent inhibitors. semanticscholar.org
While direct molecular docking studies specifically detailing the binding modes of this compound with its specific biological targets are not extensively detailed in the provided context, the research on analogous structures provides a strong framework for how this compound might interact with protein targets, highlighting the importance of the pyridazinone core in establishing key binding interactions. researchgate.netamazonaws.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.
Research on pyridazinone derivatives has utilized QSAR to understand the structural requirements for their biological activities, such as acetylcholinesterase inhibition. researchgate.net These studies typically involve calculating various molecular descriptors and correlating them with experimentally determined activity data. researchgate.net
The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. These parameters can be broadly categorized as electronic, steric, hydrophobic, and topological.
For the parent compound, 4,5-dichloro-3(2H)-pyridazinone, several computed properties are available. nih.gov These provide a baseline for understanding the characteristics of the core structure.
Table 1: Computed Physicochemical Properties for Related Pyridazinone Cores
| Property | Value (4,5-dichloro-3(2H)-pyridazinone) | Value (Chloridazon) |
|---|---|---|
| Molecular Weight | 164.97 g/mol nih.gov | 221.64 g/mol nih.gov |
| XLogP3 | Not Available | 0.8 nih.gov |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 3 |
| Rotatable Bond Count | 0 | 1 |
| Exact Mass | 163.9544181 Da nih.gov | 221.0355896 Da nih.gov |
| Topological Polar Surface Area | 41.5 Ų nih.gov | 58.7 Ų nih.gov |
This table presents computed data for related pyridazinone structures to provide context for the physicochemical properties of the general scaffold.
For a specific QSAR study on a series of compounds, these descriptors would be calculated for each molecule, including variations in substituents on the pyridazinone ring.
Once the physicochemical parameters are derived, statistical methods are employed to build a QSAR model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values).
In studies of pyrrolo[3,4-d]pyridazinone derivatives as COX inhibitors, it was found that compounds with a 3-chlorophenyl substituent on the pyridazinone core interacted more strongly with the target enzymes. mdpi.com This suggests that electronic and steric factors associated with this substituent play a crucial role in the binding affinity. A successful QSAR model for such a series would likely incorporate descriptors that quantify these properties. For instance, a QSAR equation might reveal that increased dipole moment or a specific steric conformation negatively or positively impacts the inhibitory concentration. researchgate.net
The ultimate goal of this correlation is to develop a predictive model that can be used to design new compounds with enhanced biological activity. researchgate.net
Molecular Dynamics Simulations to Explore Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and how it interacts with its environment, such as a protein binding site.
While specific MD simulation studies focused exclusively on this compound are not detailed in the available literature, the application of MD to related systems demonstrates its utility. MD simulations can be used to:
Assess the stability of a ligand-protein complex identified through molecular docking.
Explore the different conformations that a molecule can adopt in solution or within a binding pocket.
Understand how mutations in a target protein might affect the binding of a ligand.
Calculate the binding free energy, providing a more accurate prediction of binding affinity than docking alone.
For example, MD simulations could be employed to investigate the conformational dynamics of the phenyl group relative to the pyridazinone ring in this compound and how this flexibility influences its interaction with a biological target. The crystal structure of related compounds shows that the phenyl and pyridazinone rings can be significantly twisted relative to each other, and MD simulations would reveal the energetic landscape of these rotations. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The classical synthesis of pyridazinone derivatives often involves multi-step procedures that may utilize harsh reagents or generate significant waste. nih.govacs.orgarabjchem.org The future of synthesizing 4,6-Dichloro-2-phenyl-3(2H)-pyridazinone and its analogs lies in the adoption of green chemistry principles to improve efficiency, reduce environmental impact, and lower costs.
Emerging sustainable methods are gaining traction in heterocyclic chemistry. Microwave-assisted organic synthesis, for example, has been shown to dramatically reduce reaction times and increase yields in the formation of pyridazine (B1198779) rings. wisdomlib.org This technique offers a rapid and efficient alternative to conventional heating. wisdomlib.org Another promising avenue is the use of ionic liquids as recyclable solvents and catalysts, which can simplify reaction work-ups and minimize the use of volatile organic compounds. sioc-journal.cn Research has demonstrated that using imidazolium (B1220033) ionic liquids as the reaction medium for synthesizing pyridazine derivatives can shorten reaction times from days to hours and significantly boost product yields. sioc-journal.cn
These advanced synthetic strategies could be adapted for the large-scale and environmentally friendly production of this compound, facilitating broader investigation and development.
Table 1: Comparison of Synthetic Methodologies for Pyridazinone Derivatives
| Methodology | Traditional Synthesis | Microwave-Assisted Synthesis | Ionic Liquid-Based Synthesis |
|---|---|---|---|
| Principle | Conventional heating (reflux) in organic solvents. nih.gov | Use of microwave irradiation to rapidly heat reactants. wisdomlib.org | Use of non-volatile, recyclable ionic liquids as solvent/catalyst. sioc-journal.cn |
| Reaction Time | Often several hours to days. arabjchem.orgsioc-journal.cn | Typically reduced to minutes or a few hours. wisdomlib.org | Significantly reduced compared to traditional methods. sioc-journal.cn |
| Yields | Variable, can be moderate. arabjchem.org | Generally higher yields and purity. wisdomlib.org | Increased yields. sioc-journal.cn |
| Sustainability | Often involves volatile organic solvents and catalyst waste. | Reduces energy consumption and solvent use. wisdomlib.org | Avoids volatile organic solvents; potential for catalyst/solvent recycling. sioc-journal.cn |
| Applicability | Widely established for various pyridazinone scaffolds. researchgate.netmdpi.com | Proven for Chapman rearrangement and other cyclization reactions. wisdomlib.org | Demonstrated for inverse-type Diels-Alder reactions. sioc-journal.cn |
Advanced Computational Design of Next-Generation Pyridazinone Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For pyridazinone-based compounds, in silico techniques are crucial for designing next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. Molecular docking studies are frequently used to predict how pyridazinone derivatives bind to their target proteins, providing insights into key interactions that govern their biological activity. nih.govnih.gov
For instance, by modeling derivatives of this compound within the active site of a target enzyme, researchers can rationally design modifications to enhance binding affinity. This approach has been successfully used to develop pyridazinone-based inhibitors for targets like phosphodiesterase 4 (PDE4) and c-Jun N-terminal kinase (JNK1). acs.orgnih.gov Structure-activity relationship (SAR) classification models can further refine this process by identifying the structural features most critical for a desired biological effect. nih.gov These computational methods allow for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and biological testing, thereby saving considerable time and resources. nih.govnih.gov
Table 2: Application of Computational Techniques in Pyridazinone Design
| Computational Technique | Application | Example in Pyridazinone Research | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding modes and affinities of a ligand to a protein target. | Investigating interactions of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone with COX-1, COX-2, and 15-LOX enzymes. | nih.gov |
| Structure-Activity Relationship (SAR) Modeling | Develops models to correlate chemical structure with biological activity. | Creating a classification model for pyridazinone-like compounds to identify key features for anti-inflammatory activity. | nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | Used to identify novel cyclooxygenase-2 (COX-2) selective inhibitors. | tandfonline.com |
| Quantum Chemical Calculations (DFT) | Studies the electronic structure and reactivity of molecules. | Used to analyze the geometric and electronic properties of novel pyridazinone derivatives to understand their stability and reactivity. | researchgate.netnih.gov |
Exploration of Polypharmacology and Multi-Targeted Agents
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being supplemented by the concept of polypharmacology, where a single agent is designed to interact with multiple targets. princeton.edu This approach can lead to enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of drug resistance. The pyridazinone scaffold is an ideal platform for developing such multi-targeted agents. nih.govnih.gov
Researchers have successfully designed pyridazinone derivatives that exhibit dual antimicrobial and anticancer activities. nih.gov Others have been developed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory pathway. nih.govmdpi.com By strategically modifying the this compound core, it may be possible to create novel compounds that simultaneously modulate multiple pathways involved in complex diseases like cancer or chronic inflammation. For example, a derivative could be engineered to inhibit both a protein kinase essential for tumor growth and a receptor involved in angiogenesis. nih.govnih.gov This multi-pronged approach represents a significant frontier in developing more effective therapeutics.
Integration of Omics Technologies for Deeper Mechanistic Understanding
While a compound's direct target may be known, its full biological impact often involves complex downstream effects on cellular networks. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful, unbiased methods to unravel these complex mechanisms. The application of these technologies to pyridazinone research is an emerging area with immense potential.
For example, gene expression analysis was used to understand how a pyridazinone derivative induces apoptosis in cancer cells, revealing the upregulation of pro-apoptotic genes (p53, Bax) and the downregulation of an anti-apoptotic gene (Bcl-2). nih.gov This level of detail is crucial for understanding the compound's mode of action. Applying transcriptomics or proteomics to cells treated with this compound could identify novel molecular targets, uncover unexpected off-target effects, and reveal biomarkers for predicting response. This deeper mechanistic insight is critical for advancing promising compounds through the preclinical development pipeline.
Unexplored Biological Activities and Translational Research Opportunities (Non-Clinical)
The pyridazinone nucleus is associated with an exceptionally broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and cardiotonic effects. arabjchem.orgsarpublication.comscholarsresearchlibrary.comresearchgate.net While certain activities are well-documented, many potential applications for compounds like this compound remain unexplored.
Given the structural diversity and reported activities of its analogs, future non-clinical research could screen this compound and its derivatives against a wider range of biological targets. Potential areas for investigation include:
Neurodegenerative Diseases: Some pyridazinone derivatives have been investigated as monoamine oxidase (MAO) inhibitors, suggesting a potential role in treating neurodegenerative disorders. nih.gov
Antiviral Agents: The pyridazine heterocycle is a key structural feature in several human rhinovirus (HRV) capsid inhibitors. nih.gov
Kinase Inhibition: The pyridazinone scaffold has been used to develop potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. nih.govacs.org
Antiparasitic Activity: Some 3(2H)-pyridazinones have demonstrated amebacidal properties. acs.org
Systematic screening of this compound in diverse biological assays could uncover entirely new therapeutic applications, providing valuable lead compounds for translational research.
Table 3: Established and Potential Biological Activities of the Pyridazinone Scaffold
| Biological Activity | Status for Pyridazinone Scaffold | Potential for this compound | Representative References |
|---|---|---|---|
| Anti-inflammatory | Well-established (e.g., COX, PDE4, JNK1 inhibition) | High; a primary area for further investigation. | nih.govnih.govtandfonline.comnih.gov |
| Anticancer | Well-established (e.g., kinase inhibition, apoptosis induction) | High; screening against various cancer cell lines is warranted. | nih.govnih.govnih.gov |
| Antimicrobial | Established (antibacterial, antifungal) | Moderate; potential as a dual-action agent. | nih.govarabjchem.orgnih.gov |
| Cardiovascular | Established (cardiotonic, antihypertensive) | Moderate; depends on specific structural features. | nih.govarabjchem.orgscholarsresearchlibrary.com |
| Neuroprotective | Emerging (e.g., MAO inhibition) | Unexplored; a promising avenue for new research. | nih.gov |
| Antiviral | Emerging (e.g., HRV inhibition) | Unexplored; a novel research direction. | nih.gov |
Q & A
Q. What are the common synthetic routes for 4,6-Dichloro-2-phenyl-3(2H)-pyridazinone?
The synthesis of this compound typically involves multi-step strategies, including:
- Friedel-Crafts Acylation : Starting from mucochloric acid, a Friedel-Crafts reaction with substituted aromatic compounds generates intermediates (e.g., dichlorophenylfuranone derivatives) .
- Hydrazine Cyclocondensation : Treatment of intermediates with hydrazine hydrate leads to the formation of the pyridazinone core via hydrogen chloride elimination .
- N-Alkylation or Arylation : Subsequent alkylation/arylation at the N-2 position using phase-transfer catalysis or direct alkylating agents (e.g., methyl iodide or benzyl halides) introduces substituents .
Example conditions: Reactions are often conducted under reflux in solvents like THF or DMF, with yields ranging from 50–75% depending on substituent steric effects .
Q. What analytical methods are used to confirm the purity and structural integrity of this compound?
Key analytical techniques include:
- Melting Point Analysis : Reported mp ranges (e.g., 201–204°C) serve as a preliminary purity indicator .
- Spectroscopy :
- ¹H/¹³C NMR : Characteristic peaks for the pyridazinone ring (δ 6.5–8.5 ppm for aromatic protons) and substituents .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) confirm the core structure .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 164.98 g/mol for the base structure) .
Advanced Research Questions
Q. How can crystallographic techniques elucidate the structural and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution of bond lengths, angles, and packing motifs. For example:
- Hydrogen Bonding Networks : Pyridazinone derivatives often exhibit intermolecular N–H···O=C interactions, stabilizing crystal lattices .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Cl···H, C···C) to explain polymorphism or solubility differences .
- Torsional Angles : Substituents like the 2-phenyl group influence planarity, affecting π-π stacking and bioactivity .
Q. What strategies are employed to study structure-activity relationships (SAR) for its pharmacological potential?
SAR studies focus on modifying substituents to optimize bioactivity:
- Core Modifications : Introducing electron-withdrawing groups (e.g., Cl at C-4/C-6) enhances electrophilicity, critical for antiplatelet activity .
- Side-Chain Functionalization : Alkyl/aryl groups at N-2 (e.g., methyl, benzyl) modulate lipophilicity and binding to targets like PTPRA (protein tyrosine phosphatase receptor type A) .
- In Vitro Assays : Platelet aggregation inhibition (IC₅₀ values) and positive inotropic effects (e.g., increased cardiac contractility) are measured using isolated rat heart models .
Q. How can researchers address discrepancies in reported biological activities of pyridazinone derivatives?
Contradictions in bioactivity (e.g., antiplatelet vs. antiulcer effects) arise from:
- Differential Target Engagement : Substituents dictate selectivity; e.g., C-6 phenyl groups favor PTPRA inhibition, while thioamide side chains target gastric H⁺/K⁺ ATPases .
- Metabolic Stability : Chlorine substituents at C-4/C-6 reduce hepatic clearance, extending half-life in cardiovascular models but not gastrointestinal assays .
- Experimental Design : Standardize assays (e.g., dose ranges, animal models) and validate findings with orthogonal methods (e.g., knockout mouse studies) .
Q. What enzymatic pathways degrade this compound, and how are these studied?
- Chloridazon-Catechol Dioxygenase : This enzyme cleaves the pyridazinone ring via oxidative dechlorination, producing 5-amino-4-chloro-2-(2-hydroxymuconoyl)-3(2H)-pyridazinone .
- Metabolite Profiling : LC-MS/MS identifies degradation products in soil or microbial cultures, with kinetic parameters (Km, Vmax) determined using spectrophotometric assays .
- Environmental Fate Studies : Radiolabeled (¹⁴C) analogs track mineralization rates in simulated ecosystems to assess ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
